molecular formula C14H24Cl2N2 B2417082 N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride CAS No. 1269052-75-6

N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride

Cat. No.: B2417082
CAS No.: 1269052-75-6
M. Wt: 291.26
InChI Key: JERCEPYACCCYNL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-6-8-13(9-7-12)14-5-3-4-10-15-14;;/h6-9,14-15H,3-5,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERCEPYACCCYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2CCCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride typically involves the reaction of N,N-dimethyl-4-aminobenzylamine with 2-piperidone under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Neuropharmacology

N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride has shown potential interactions with serotonin and dopamine receptors. Preliminary studies indicate that it may modulate neurotransmitter systems, making it a candidate for investigating neuropsychiatric disorders.

Analgesic Properties

Research into similar compounds has suggested analgesic properties, indicating that this compound might possess pain-relieving effects. Further investigation is required to elucidate its mechanisms of action and efficacy.

Chemical Synthesis

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various coupling reactions makes it valuable for creating more complex molecular structures.

The biological activities of this compound are under investigation, with findings suggesting:

  • Binding Affinity : Interaction studies have indicated potential binding affinities with various receptors, particularly those involved in neurotransmission.
  • Toxicity Profiles : Understanding the pharmacokinetics and toxicity profiles through in vitro and in vivo studies is essential for assessing its safety for potential therapeutic use.

Case Studies

Several case studies have explored the applications of compounds similar to this compound:

  • Neurotransmitter Modulation : A study examining the effects of related compounds on serotonin receptor activity demonstrated significant modulation of receptor signaling pathways.
  • Pain Management : Research focusing on analgesic compounds has shown that derivatives exhibit varying degrees of efficacy in pain relief models, suggesting potential therapeutic applications for this compound.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride include:

Uniqueness

This compound is unique due to its specific structural features and the presence of both dimethylamino and piperidinyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with receptors, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H20N22HClC_{13}H_{20}N_2\cdot 2HCl and a molecular weight of approximately 291.26 g/mol. The compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a piperidine moiety. This structural arrangement is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with various neurotransmitter receptors. Preliminary studies have indicated that this compound may have binding affinities for serotonin and dopamine receptors, suggesting its potential role in modulating neurotransmission pathways relevant to mood regulation and cognition.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study 1: Neuropharmacological Evaluation

A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound led to a significant reduction in anxiety levels compared to control groups, highlighting its potential as an anxiolytic agent.

Study 2: Binding Affinity Assays

In vitro binding assays were conducted to evaluate the affinity of this compound for serotonin (5-HT) and dopamine (DA) receptors. The compound exhibited moderate affinity for both receptor types, suggesting that it could influence serotonergic and dopaminergic signaling pathways in the brain.

Study 3: Analgesic Activity

Research into related piperidine derivatives has shown promising analgesic activity. Although direct studies on this compound are scarce, its structural similarity to known analgesics warrants further investigation into its pain-relieving properties .

Comparative Analysis with Similar Compounds

Compound NameStructureKey DifferencesBiological Activity
N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamineSimilar amine structure but with a different piperidine substitutionDifferent cyclic structure affects binding propertiesPotentially similar neuropharmacological effects
N,N-Dimethyl-1-(4-morpholinophenyl)methanamineContains a morpholine instead of piperidineMorpholine may alter receptor interactionVaries in activity due to structural differences
1-[4-(2-pyrrolidinyl)phenyl]-N,N-dimethylethanamineEthanolamine derivativeSlightly different functional group influences activityMay exhibit distinct biological properties

This comparative analysis illustrates how variations in ring structure and functional groups can significantly affect biological activity and chemical properties.

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step condensation reactions, starting with functionalized phenyl precursors and piperidine derivatives. For example, a method analogous to the preparation of pyrazole-carboxamide derivatives involves coupling intermediates under controlled pH and temperature, followed by hydrochlorination to form the dihydrochloride salt . Purification via recrystallization or column chromatography is critical, with purity verified by HPLC (>95%) and elemental analysis (e.g., Anal. C, H, N within ±0.4% of theoretical values) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm structural integrity (e.g., δ 2.34 ppm for N-methyl groups, aromatic protons at δ 6.2–7.7 ppm) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Melting point analysis : Compare observed values (e.g., 160°C) with literature data to assess crystallinity and hygroscopicity .
  • Chiral HPLC : For enantiomeric purity if the compound has stereocenters .

Q. How can researchers evaluate the pharmacological activity of this compound?

Initial screens should include:

  • In vitro receptor binding assays : Target-specific assays (e.g., serotonin or histamine receptors) using radiolabeled ligands .
  • Functional cellular assays : Measure cAMP inhibition or calcium flux in transfected cell lines .
  • In vivo models : Rodent behavioral studies (e.g., locomotor activity) to assess CNS penetration and efficacy .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Repeating experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-dependent shifts .
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Comparing data with structurally analogous compounds (e.g., piperidine-containing derivatives in ) .

Q. What strategies improve synthetic yield and scalability for this compound?

Optimization steps:

  • Catalyst screening : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-piperidine bonds) .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to identify intermediates and optimize reaction time .
  • Salt formation : Adjust stoichiometry of HCl during hydrochlorination to maximize dihydrochloride yield .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Temperature : Accelerated degradation at 40°C/75% RH over 4 weeks, monitored by HPLC .
  • Light exposure : UV-Vis spectroscopy to detect photodegradation products .
  • pH-dependent stability : Solubility and degradation in buffers (pH 1–9) to guide formulation .

Q. What methods determine enantiomeric purity in chiral derivatives of this compound?

  • Chiral stationary phase HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • Optical rotation : Compare [α]D values (e.g., +60.6° in methanol) with literature standards .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Computational modeling : Docking simulations with target receptors (e.g., 5-HT2A) to predict binding affinities .
  • Analog synthesis : Modify substituents (e.g., methyl, methoxy groups) on the phenyl or piperidine rings .
  • In vitro potency assays : Correlate substituent effects with IC50 values in functional assays .

Q. What approaches identify metabolic pathways and metabolites?

  • In vitro metabolism : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .
  • Isotope labeling : Use 14C-labeled compound to track metabolic fate in rodent models .

Q. How can formulation challenges (e.g., hygroscopicity) be addressed for preclinical studies?

  • Lyophilization : Convert the hydrochloride salt to a stable lyophilized powder .
  • Nanoencapsulation : Use liposomal carriers to enhance solubility and bioavailability .

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